5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Overview
Description
- The tert-butyl group can be introduced via alkylation using tert-butyl bromide.
- Reaction conditions: Base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki-Miyaura coupling reaction to introduce the trifluoromethylphenyl groups. This reaction is known for its mild conditions and high functional group tolerance .
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Step 1: Formation of the Indolone Core
- Starting from a suitable indole derivative, the indolone core can be formed through a cyclization reaction.
- Reaction conditions: Typically involves heating with a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the indolone core.
- Common reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction
- Reduction reactions can target the carbonyl group in the indolone core.
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution
- The trifluoromethyl groups can participate in nucleophilic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Formation of reduced derivatives with potential changes in biological activity.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving trifluoromethyl groups.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased stability or altered solubility.
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
- This compound
Uniqueness
The presence of multiple trifluoromethyl groups and the indolone core distinguishes this compound from others
Properties
IUPAC Name |
5-tert-butyl-3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F6N2O/c1-24(2,3)15-10-11-21-20(14-15)22(33-18-8-4-6-16(12-18)25(27,28)29)23(35)34(21)19-9-5-7-17(13-19)26(30,31)32/h4-9,11-13,15,33H,10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZBOJZKVSBPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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